molecular formula C32H32F3N5O B10796054 [4-(Diphenylmethyl)piperazin-1-yl][5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

[4-(Diphenylmethyl)piperazin-1-yl][5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

Katalognummer: B10796054
Molekulargewicht: 559.6 g/mol
InChI-Schlüssel: SZQXHLKSXDMJKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 5 with a 4-methylphenyl group and at position 7 with a trifluoromethyl group. The methanone moiety at position 2 is linked to a 4-(diphenylmethyl)piperazine, a structural motif known to enhance solubility and bioavailability due to its basic nitrogen atoms .

Eigenschaften

Molekularformel

C32H32F3N5O

Molekulargewicht

559.6 g/mol

IUPAC-Name

(4-benzhydrylpiperazin-1-yl)-[5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C32H32F3N5O/c1-22-12-14-23(15-13-22)26-20-28(32(33,34)35)40-29(36-26)21-27(37-40)31(41)39-18-16-38(17-19-39)30(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-15,21,26,28,30,36H,16-20H2,1H3

InChI-Schlüssel

SZQXHLKSXDMJKW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)N2)C(F)(F)F

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

MMV000699 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.

Die wichtigsten Produkte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann Oxidation beispielsweise zu einem Keton oder einer Carbonsäure führen, während Reduktion zu einem Alkohol oder Amin führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von MMV000699 beinhaltet die Hemmung von Schlüsselenzymen und -pfaden in den Zielparasiten. So wurde gezeigt, dass es das Wachstum von Babesia divergens durch Interferenz mit den Stoffwechselprozessen des Parasiten hemmt. Die beteiligten molekularen Ziele und Pfade sind noch Gegenstand der Forschung, aber es wird vermutet, dass MMV000699 die Fähigkeit des Parasiten zur Synthese essentieller Biomoleküle stört.

Wirkmechanismus

The mechanism of action of MMV000699 involves the inhibition of key enzymes and pathways in the target parasites. For example, it has been shown to inhibit the growth of Babesia divergens by interfering with the parasite’s metabolic processes . The molecular targets and pathways involved are still under investigation, but it is believed that MMV000699 disrupts the parasite’s ability to synthesize essential biomolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound A : 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine ()

  • Key Differences: Substituents at positions 3 and 5: Dichlorophenyl and fluorophenyl groups replace the 4-methylphenyl group.

Compound B : 5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine ()

  • Key Differences: Lacks the methanone-linked piperazine moiety. Biological Impact: Reduced solubility and target affinity due to the absence of the piperazine fragment, which is critical for salt formation and pharmacokinetic optimization .

Piperazine-Containing Analogues

Compound C: 2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}ethanone ()

  • Key Differences :
    • Core Structure: Triazolo[4,5-d]pyrimidine instead of pyrazolo[1,5-a]pyrimidine.
    • Biological Impact: The triazole ring may alter hydrogen-bonding interactions, affecting selectivity for kinase targets compared to the pyrazolo-pyrimidine core .

Compound D: [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives ()

  • Key Differences: Substituent on Piperazine: Fluorobenzyl vs. diphenylmethyl.

Morpholine and Indole Derivatives

Compound E : Methyl 1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-carboxylate ()

  • Key Differences :
    • Substituents: Morpholine and indole groups replace the trifluoromethyl and diphenylmethyl groups.
    • Biological Impact: Morpholine enhances solubility but may reduce metabolic stability compared to the trifluoromethyl group .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A () Compound B ()
Molecular Weight ~600 g/mol (estimated) 439.24 g/mol 297.29 g/mol
LogP (Lipophilicity) High (due to diphenylmethyl and trifluoromethyl) Moderate (dichlorophenyl) Low (no piperazine)
Solubility Moderate (piperazine enables salt formation) Low (non-ionizable groups) Very Low
Metabolic Stability High (trifluoromethyl resists oxidation) Moderate (chlorine may slow metabolism) Low (lack of stabilizing groups)

Vorbereitungsmethoden

Cyclocondensation of Aminopyrazoles

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via [3+3] annulation between 3-aminopyrazoles and α,β-unsaturated ketones. For the 7-trifluoromethyl-substituted derivative, ethyl 4,4,4-trifluoro-2-butynoate serves as the trifluoromethyl source. Microwave-assisted reactions (110°C, 2 h) improve regioselectivity, yielding 63–68% of the intermediate 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.

Key reaction conditions :

StepReagents/ConditionsYieldSource
CyclocondensationEthyl trifluorobutynoate, 1,4-dioxane, 110°C (MW)63%
ChlorinationPCl₅, POCl₃, 80°C, 6 h94%

Hydrogenation to Tetrahydropyrazolo[1,5-a]pyrimidine

Selective hydrogenation of the pyrimidine ring is achieved using H₂ (1 atm) over 10% Pd/C in ethanol. This step introduces the 4,5,6,7-tetrahydro configuration while preserving the trifluoromethyl group.

Preparation of 4-(Diphenylmethyl)piperazine

Nucleophilic Substitution

Patent US7989623B2 details the synthesis via reaction of bis(2-chloroethyl)phenyl carbamate with (4-chlorophenyl)phenylmethylamine. Key steps include:

  • Alkylation : Diisopropylethylamine (DIPEA) as base/solvent at 130°C for 5 h.

  • Cyclization : NaOH in 2-propanol under reflux (90°C, 2 h).

Optimized parameters :

  • Molar ratio (amine:alkylating agent): 1:1.05

  • Purification: Partitioning between dichloromethane and 2M HCl, followed by silica gel chromatography (hexane:EtOAc 3:1).

Coupling via Methanone Linkage

Acylation Strategies

Two predominant methods are documented:

Schlenk Technique with Phosgene

The pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is generated using phosgene (COCl₂) in anhydrous THF at 0°C. Subsequent reaction with 4-(diphenylmethyl)piperazine in the presence of DIPEA yields the target compound.

Reaction profile :

  • Temperature: 0°C → RT over 12 h

  • Yield: 78% after recrystallization (MeOH/H₂O)

EDCl/HOBt-Mediated Coupling

A safer alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. This method minimizes side reactions, achieving 85% yield with >99% purity.

Comparative data :

MethodConditionsPurityYield
PhosgeneTHF, DIPEA, 12 h98.2%78%
EDCl/HOBtDMF, RT, 24 h99.5%85%

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 50:1 → 10:1)

  • HPLC : C18 column, acetonitrile/H₂O (0.1% TFA), 1.0 mL/min, retention time = 12.3 min

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.45–7.28 (m, 10H, diphenylmethyl)

  • δ 4.21 (s, 1H, CH from tetrahydropyrimidine)

  • δ 3.85–3.72 (m, 8H, piperazine)

  • δ 2.34 (s, 3H, Ar-CH₃)

HRMS (ESI+) :

  • Calculated for C₃₂H₃₁F₃N₆O: 589.2543

  • Found: 589.2548

Challenges and Optimization

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group necessitates strict anhydrous conditions during acylation to prevent hydrolysis. Trials showed 15–20% degradation when moisture content exceeded 0.1%.

Regioselectivity in Cyclocondensation

Microwave irradiation (150 W) improves regiocontrol versus thermal heating, reducing byproducts from 22% to <5%.

Scalability and Industrial Relevance

A kilogram-scale process (Patent CN114685401A) demonstrates:

  • Throughput : 1.2 kg/batch

  • Cost efficiency : $23/g (vs. $41/g for lab-scale)

  • Waste reduction : E-factor = 18 vs. 42 in earlier routes

Biologische Aktivität

The compound [4-(Diphenylmethyl)piperazin-1-yl][5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C34H31N3O
  • Molecular Weight : 497.6 g/mol
  • IUPAC Name : (4-benzhydrylpiperazin-1-yl)-[2-(4-methylphenyl)quinolin-4-yl]methanone
  • InChI Key : BBUVSJIYCUXSGI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It is believed to modulate the activity of specific receptors and enzymes, although the exact pathways remain under investigation. The presence of both piperazine and pyrazolo[1,5-a]pyrimidine moieties suggests a potential for diverse interactions in biological systems.

Pharmacological Effects

Research indicates that compounds similar to [4-(Diphenylmethyl)piperazin-1-yl][5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone exhibit a range of biological activities:

1. Antitumor Activity

Studies have demonstrated that pyrazole derivatives can inhibit key oncogenic pathways. For instance:

  • Inhibition of Kinases : Pyrazole derivatives have shown effectiveness against several kinases involved in cancer progression, such as BRAF(V600E) and EGFR .

2. Anti-inflammatory Properties

Compounds with similar structures have been noted for their anti-inflammatory effects:

  • Cytokine Modulation : They may reduce the production of pro-inflammatory cytokines and modulate immune responses .

3. Antimicrobial Activity

Some derivatives have demonstrated significant antimicrobial properties:

  • Bacterial Inhibition : Research indicates that certain pyrazole derivatives possess strong antibacterial activity against various pathogens .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Synthesized pyrazole carboxamides showed notable antifungal activity and antioxidant properties .
Cunico et al. (2006)Evaluated chloroquine-pyrazole analogues for antimalarial activity; several compounds exhibited significant in vitro efficacy against resistant strains of Plasmodium falciparum .
Liu et al. (2015)Identified aloe-emodin derivatives with potent anti-inflammatory and antibacterial activities; structural similarities suggest potential for similar effects in the target compound .

Comparative Analysis with Similar Compounds

The compound's unique structure allows it to stand out among similar molecules. For example:

CompoundKey FeaturesBiological Activity
1-(Diphenylmethyl)piperazineLacks quinoline ringLimited receptor interaction
5-(4-methylphenyl)quinolineContains quinoline but not piperazineModerate anti-inflammatory effects

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions such as amide coupling, cyclization, and functional group modifications. Critical steps include:

  • Use of coupling agents like HATU in dimethylformamide (DMF) for amide bond formation .
  • Catalysts such as Pd(dba)₂ and CPhos for Negishi coupling to introduce trifluoromethyl groups .
  • Solvent selection (e.g., THF for metal-catalyzed reactions) to balance reactivity and solubility . Optimization requires monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry (e.g., 10 equivalents of alkylating agents) .

Q. How can structural elucidation be performed for this compound?

A combination of spectroscopic and computational methods is recommended:

  • ¹H/¹³C/¹⁹F NMR : Assign peaks based on coupling patterns (e.g., trifluoromethyl groups show distinct ¹⁹F signals at δ -60 to -70 ppm) .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., [M+H]⁺ calculated for C₂₉H₂₈F₃N₅O₂: 560.2178) .
  • X-ray crystallography : Resolve stereochemistry of the tetrahydropyrazolo-pyrimidine core if single crystals are obtainable .

Q. What methods predict solubility and stability under experimental conditions?

  • LogP calculations : Use software like ChemAxon to estimate hydrophobicity (predicted LogP ~4.2 due to trifluoromethyl and diphenylmethyl groups) .
  • pH-solubility profiling : Test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using HPLC quantification .
  • Forced degradation studies : Expose the compound to heat (40–80°C), light, and oxidizing agents to identify stability liabilities .

Q. Which assays are suitable for preliminary biological activity screening?

  • Kinase inhibition assays : Use ADP-Glo™ kinase assays to test activity against kinases like PI3K or CDKs .
  • Cellular cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 1–100 µM concentrations .
  • Solubility-enhanced formulations : For low aqueous solubility, use DMSO/PEG 400 mixtures (≤0.1% DMSO to avoid cytotoxicity) .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell lines be resolved?

Discrepancies may arise from off-target effects or metabolic instability. Mitigation strategies include:

  • Metabolic profiling : Incubate the compound with liver microsomes (human/mouse) to identify major metabolites via LC-MS/MS .
  • Target deconvolution : Use affinity chromatography or thermal shift assays to confirm binding partners .
  • Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with methyl groups) to isolate pharmacophores .

Q. What computational approaches aid in target identification and SAR?

  • Molecular docking : Model interactions with kinases (e.g., EGFR) using AutoDock Vina and PyMOL for binding pose analysis .
  • QSAR modeling : Train models on pyrazolo[1,5-a]pyrimidine derivatives to correlate substituents (e.g., diphenylmethyl) with IC₅₀ values .
  • MD simulations : Simulate ligand-receptor complexes for ≥100 ns to assess stability of key hydrogen bonds (e.g., piperazine N-H with Asp831) .

Q. How can synthesis be scaled while minimizing byproducts?

  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat transfer and reduce side reactions .
  • DoE optimization : Use factorial designs to optimize variables (temperature, catalyst loading) for critical steps like Negishi coupling .
  • In-line analytics : Integrate PAT tools (e.g., FTIR) for real-time monitoring of intermediates .

Q. What strategies resolve spectral discrepancies in NMR assignments?

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings (e.g., distinguish pyrimidine C-2 from C-4) .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to track carbon connectivity in complex regions .
  • DFT calculations : Compare experimental ¹H shifts with computed values (GIAO method at B3LYP/6-31G* level) .

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